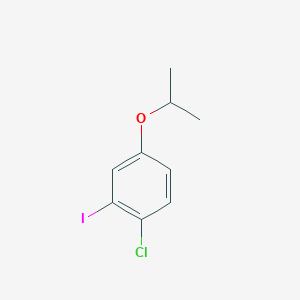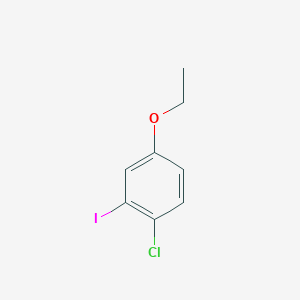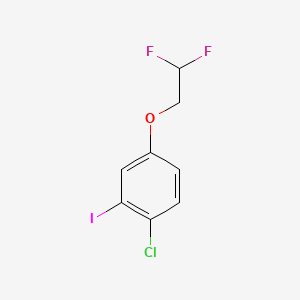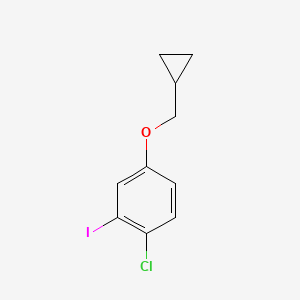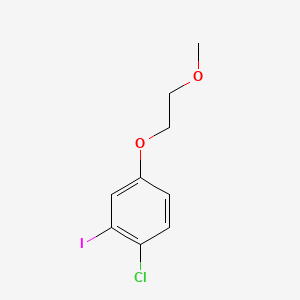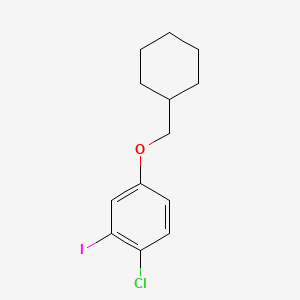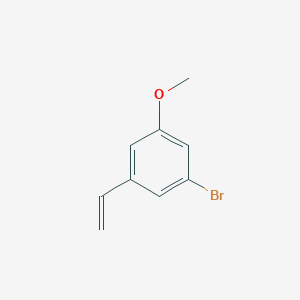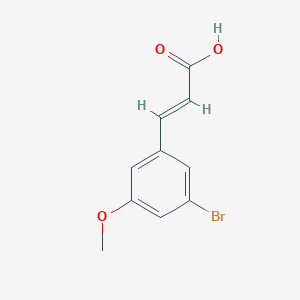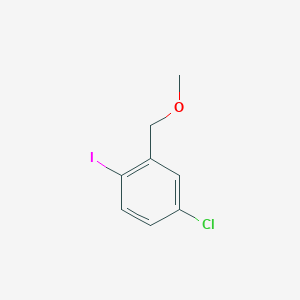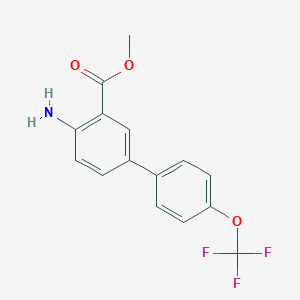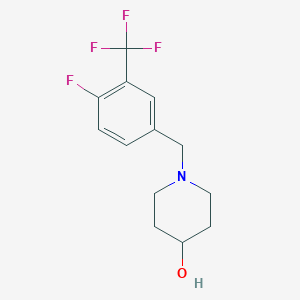![molecular formula C15H14ClNO2 B8214147 Methyl 4-amino-2'-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8214147.png)
Methyl 4-amino-2'-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-2’-chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by its biphenyl core, which consists of two benzene rings connected by a single bond. The presence of functional groups such as an amino group, a chloro substituent, and a carboxylate ester makes it a versatile molecule in organic synthesis and various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2’-chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps:
Nitration and Reduction: The starting material, 4-chloro-4’-methylbiphenyl, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Esterification: The carboxyl group is introduced through a Friedel-Crafts acylation reaction, followed by esterification to form the methyl ester.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions efficiently. Continuous flow reactors may be employed to enhance reaction rates and control.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding biphenyl without the chloro substituent.
Substitution: Formation of biphenyl derivatives with new functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
Methyl 4-amino-2’-chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylate has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 4-amino-2-chlorobenzoate: Lacks the biphenyl structure, making it less versatile.
4-Amino-2-chlorobiphenyl: Does not have the carboxylate ester group, limiting its applications in esterification reactions.
Uniqueness: Methyl 4-amino-2’-chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its biphenyl core provides structural rigidity, while the functional groups enable diverse chemical reactions and interactions.
Propriétés
IUPAC Name |
methyl 2-amino-5-(2-chloro-4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-3-5-11(13(16)7-9)10-4-6-14(17)12(8-10)15(18)19-2/h3-8H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKPEBWYPKAUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)N)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
